molecular formula C14H24N6O2 B5570880 4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one

4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one

Cat. No. B5570880
M. Wt: 308.38 g/mol
InChI Key: SZDRVOWJQLDZPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules involving triazole and piperazine units often employs multi-step reactions that start from simple precursors. A novel method described by Beduerftig et al. (2001) outlines a three-step synthesis starting from (S)-serine to produce 4-substituted-(1-benzylpiperazin-2-yl)methanols, which could be considered a related approach to synthesizing similar structures (Beduerftig, Weigl, & Wünsch, 2001). Additionally, Koroleva et al. (2012) demonstrate an efficient synthesis of a benzyl derivative of heterocyclic amines, providing a pathway that might be adapted for the targeted compound (Koroleva et al., 2012).

Molecular Structure Analysis

The structural analysis of compounds containing triazole and piperazine motifs is crucial for understanding their potential chemical behavior and applications. Hwang et al. (2006) describe the molecular structure of a closely related triazolo[3,4-f][1,2,4]triazin compound, elucidating its crystalline form and intermolecular hydrogen bonding patterns (Hwang, Tu, Wang, & Lee, 2006). Similarly, the structure of a 4-amino-3-butyl-1,2,4-triazole derivative discussed by Belcher and Squattrito (2006) provides insights into the hydrogen-bonded dimers and their arrangements in the crystal lattice (Belcher & Squattrito, 2006).

Chemical Reactions and Properties

Chemical reactivity and properties of such compounds can be diverse, depending on the functional groups present. El-Shaieb, Mohamed, and Abdel-latif (2019) explored the reactivity of a 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with various carbonyl compounds, leading to the synthesis of novel derivatives (El-Shaieb, Mohamed, & Abdel-latif, 2019). This demonstrates the potential for functionalization and modification of the core structure to yield compounds with varied chemical properties.

Physical Properties Analysis

The physical properties of compounds containing triazole and piperazine units, such as solubility, melting points, and crystallinity, are essential for their practical application. Analysis of intermolecular interactions, as conducted by Panini et al. (2014), offers valuable information on how these properties might be influenced by the specific arrangement of atoms and the presence of various functional groups (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, is crucial. The work of Foks et al. (2004) on the synthesis and tuberculostatic activity of some derivatives provides insight into how functional group modifications can impact the chemical behavior and biological activity of these molecules (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and analysis of compounds with similar structures, exploring their potential in binding to serotonin receptors and as precursors in the synthesis of pharmaceuticals. For instance, the synthesis of substituted 1,3,5-triazinylpiperazines to evaluate their role as ligands for the human serotonin 5-HT6 receptor highlights the structural analysis and potential application of similar compounds in medicinal chemistry (Łażewska et al., 2019). Furthermore, the development of novel synthesis methods for 4-substituted-(1-benzylpiperazin-2-yl)methanols from proteinogenic amino acids underlines the importance of structural variations in pharmaceutical applications (Beduerftig, Weigl, & Wünsch, 2001).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Both 1,2,3-triazoles and piperazin-2-one derivatives are found in a variety of biologically active compounds, so the compound could potentially interact with a variety of biological targets .

Future Directions

The compound could potentially be studied for its biological activity, given the presence of the 1,2,3-triazole and piperazin-2-one rings, which are found in many biologically active compounds . Further studies could also explore the chemical reactivity of the compound and develop new synthetic methods for its preparation.

properties

IUPAC Name

4-[1-(2-aminoethyl)triazole-4-carbonyl]-3-butyl-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-3-4-5-12-14(22)18(2)8-9-20(12)13(21)11-10-19(7-6-15)17-16-11/h10,12H,3-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDRVOWJQLDZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(CCN1C(=O)C2=CN(N=N2)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one

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